The table below summarizes the fundamental identifiers and properties of sec-Amyl ethyl ether from the U.S. National Institute of Standards and Technology (NIST) and other chemical databases [1] [2]:
| Property | Value / Identifier |
|---|---|
| CAS Registry Number | 1817-89-6 [1] [2] |
| Molecular Formula | C7H16O [1] |
| Molecular Weight | 116.20 g/mol [1] [2] |
| IUPAC Name | 2-Ethoxypentane [1] |
| Other Names | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether; Pentane, 2-ethoxy- [1] [2] |
| InChI Key | XFKPOLRDQWCGPV-UHFFFAOYSA-N [1] |
| Density | 0.7684 (estimate) [2] |
| Boiling Point | 117.3°C (estimate) [2] |
| Refractive Index | 1.3897 (estimate) [2] |
| Melting Point | -95.35°C (estimate) [2] |
| Log P (Octanol-Water) | 2.413 (estimate) [2] |
Understanding a compound's behavior in mixtures is critical for process design, especially in separation and purification. The following table summarizes liquid-liquid equilibrium (LLE) data for systems involving Tert-Amyl Ethyl Ether (TAEE), a closely related structural isomer often studied alongside compounds like this compound [3] [4]. This data provides valuable insight into the expected physicochemical behavior of this class of ethers.
| System Type | Components | Temperature | Key Finding | Source |
|---|---|---|---|---|
| Binary LLE | TAEE + Water | 298.15 K - 318.15 K | Solubility of TAEE in water is < 0.03 mol%; much lower than MTBE [3]. | [3] |
| Ternary LLE | TAEE + Ethanol + Water | 298.15 K | Equilibrium data fitted with NRTL & UNIQUAC models [3]. | [3] |
| Ternary LLE | TAEE + Ethanol + 1-Octyl-3-methylimidazolium chloride | 298.15 K | LLE data measured; potential use of ionic liquid as extraction solvent [4]. | [4] |
Experimental Protocol for LLE Measurement (Binary System with Water) [3]
sec-Amyl ethyl ether is produced via the acid-catalyzed etherification of ethanol and reactive C5 olefins (isoamylenes). The kinetic parameters help in reactor design and process optimization [5].
| Reaction | Catalyst | Temperature Range | Apparent Activation Energy (Ea) |
|---|
| Etherification of 2M1B and 2M2B with Ethanol | Amberlyst 35 | 323 K - 353 K | 74.9 ± 2.8 kJ/mol (from 2M1B) 81.2 ± 2.2 kJ/mol (from 2M2B) [5] |
Experimental Protocol for Kinetic Studies [5]
The following diagrams, created with Graphviz, illustrate the chemical relationships and a general synthesis workflow for sec-Amyl ethyl ether and related compounds.
Diagram 1: Structural and functional relationships between sec-Amyl ethyl ether and other common fuel ethers.
Diagram 2: A simplified block flow diagram for the etherification process to produce sec-amyl ethyl ether.
This guide consolidates key physicochemical, phase equilibrium, and kinetic data for sec-Amyl ethyl ether (this compound), which is primarily relevant as a chemical compound or potential fuel oxygenate. The available search results do not indicate specific applications or signaling pathways in drug development.
For researchers in that field, it may be necessary to:
The table below summarizes the key data for 2-Ethoxypentane (CAS No. 1817-89-6) from multiple sources.
| Property | Value | Source / Comment |
|---|---|---|
| Molecular Formula | C7H16O | Consistent across all sources [1] [2] [3] |
| Molecular Weight | 116.20 g/mol [1] [2] | 116.2 g/mol also reported [3] |
| Density | 0.77 g/cm³ [1] | |
| Density | 0.7684 g/cm³ (estimate) [3] | Often used as a reference value |
| Boiling Point | 109°C at 760 mmHg [1] | 117.3°C (estimate) also reported [3] |
| Flash Point | 9°C [1] | |
| Refractive Index | 1.395 [1] | 1.3897 (estimate) also reported [3] |
| LogP | 2.211 [1] | 2.413 (estimate) also reported [3] |
| Vapour Pressure | 29.6 mmHg at 25°C [1] | |
| Synonym | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether [1] [2] [3] |
The search results do not contain detailed methodologies for the experiments used to determine the properties of this compound.
The diagram below outlines this general characterization workflow.
General workflow for characterizing a compound like this compound.
For this compound, an unsymmetrical ether, the Williamson synthesis offers two potential pathways. The recommended route uses a primary alkyl halide and a secondary alkoxide for higher yield and purity [1] [2].
The Williamson Ether Synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism [1] [2] [4].
The diagram below illustrates the reaction workflow and the logical selection of the optimal synthesis pathway.
While a specific protocol for this compound is unavailable, the following general procedure can be adapted using the optimization data in the subsequent table.
The table below summarizes key factors for optimizing the reaction based on general Williamson synthesis principles [5].
| Factor | Recommendation | Rationale & Considerations |
|---|---|---|
| Base/Solvent System | NaH in DMF/DMSO | Strong base completely deprotonates alcohol. Polar aprotic solvents enhance nucleophile reactivity without causing side reactions [1] [5]. |
| Alkyl Halide | Primary (e.g., Bromoethane) | Preferred to avoid competing E2 elimination. Iodides or alkyl tosylates are also excellent due to superior leaving group ability [1] [2] [4]. |
| Temperature | 50-100 °C | Common range to ensure reasonable reaction rate. Higher temperatures may increase elimination side products with sensitive substrates [4]. |
| Advanced Techniques | Phase-Transfer Catalysis (PTC) | Useful for reactions between aqueous alkoxide and organic alkyl halide phases (e.g., NaOH(aq)/Bromoethane) [4] [5]. |
| Microwave Assistance | Can drastically reduce reaction times (e.g., from hours to minutes) and improve yields [4] [5]. |
The table below lists the known physical properties and safety considerations for this compound.
| Property | Value | Source / Comment |
|---|---|---|
| CAS Number | 1817-89-6 | [6] [7] |
| Molecular Formula | C7H16O | [6] [7] |
| Molecular Weight | 116.20 g/mol | [6] [7] |
| Boiling Point | 109-117 °C | Reported values vary within this range [6] [7]. |
| Density | ~0.77 g/cm³ | Estimated value [6] [7]. |
| Flash Point | 9 °C | Indicates a highly flammable liquid [6]. |
Safety Notes:
After synthesis and purification, confirm the identity and purity of this compound using:
The available search results lack detailed, experimentally-tested protocols specifically for this compound. The information provided is based on the well-established general principles of the Williamson reaction.
To effectively develop a GC method, it is essential to first understand the key physicochemical properties of the target analyte. The following table summarizes the available data for this compound (CAS 1817-89-6).
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₇H₁₆O | - | [1] |
| Molecular Weight | 116.20 | g/mol | [1] |
| Boiling Point | 377.50 ± 0.50 | K | [2] |
| logPoct/wat | 2.212 | - | [2] |
Key Implications for GC Analysis:
The following recommendations are based on general principles of GC method development, as specific protocols for this compound were not located in the current literature.
Selecting the correct column is the most critical step in GC method development, as it dictates the selectivity of the separation [3]. The following table provides a summary of recommended parameters.
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column Type | Fused Silica Capillary Column | Capillary columns provide superior resolution, sharper peaks, and higher sensitivity compared to packed columns [5] [4]. |
| Stationary Phase | Phenylmethyl Polysiloxane (e.g., 5% phenyl, 95% dimethyl polysiloxane) | This is a slightly to moderately polar phase. The phenyl groups effectively retain and separate aromatic and moderately polar compounds like ethers, providing a good selectivity match [5] [3] [4]. |
| Length | 30 m | A 30-meter column offers a standard and effective balance between resolution, analysis time, and required inlet pressure [5] [3]. |
| Internal Diameter (I.D.) | 0.25 mm | This is the most common I.D., providing a good compromise between separation efficiency (theoretical plates) and sample capacity [3]. |
| Film Thickness | 0.25 µm | A standard film thickness is suitable for a mid-boiling point compound like this compound. It provides sharp peaks and a high signal-to-noise ratio [3]. |
| Carrier Gas | Helium or Hydrogen | Helium is traditional and provides high efficacy. Hydrogen can offer faster analysis times but requires specific safety precautions [6]. |
| Injection Temp. | 200 - 300 °C | A standard temperature range to ensure complete and instantaneous vaporization of the liquid sample [7]. |
| Detector | Flame Ionization Detector (FID) | FID is a robust, universal detector for organic compounds, offers excellent quantification accuracy, and is well-suited for this application [6]. |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 150 °C Final: 150 °C (hold 2 min) | A moderate ramp rate provides a good balance between separation resolution and analysis time for a compound of this volatility. |
Sample Preparation
Instrumental Protocol The workflow for the analysis can be summarized in the following diagram:
Detailed Steps:
This guide provides a foundational and rational approach for developing a GC-FID method for the analysis of this compound. The recommendations are based on the compound's physicochemical properties and standard chromatographic principles. The proposed method using a phenylmethyl polysiloxane column with a simple temperature gradient is a robust starting point. For laboratories requiring definitive identification, confirmation by GC/MS is strongly advised.
The table below summarizes the key physicochemical properties of this compound (CAS 1817-89-6), which are fundamental for planning any experimental work [1] [2] [3].
| Property | Value | Source / Comments |
|---|---|---|
| CAS Number | 1817-89-6 | [2] [3] |
| Molecular Formula | C₇H₁₆O | [2] [3] |
| Molecular Weight | 116.20 g/mol | [2] [3] |
| Boiling Point | 377.50 K (approx. 104.4 °C) | [1] [2] |
| Melting Point | ~ -95 °C | Estimated value [2] |
| Density | 0.7684 g/cm³ | Estimated value [2] |
| Refractive Index | 1.3897 | Estimated value [2] |
| LogP | 2.41 (estimated) | Indicates high lipophilicity [2] |
| Critical Temperature | 549.69 K | [1] |
In the absence of specific protocols for this compound, the following workflow outlines a general approach for characterizing the interaction of a small, lipophilic molecule with lipid membranes. You can adapt this framework based on your specific research questions.
While this compound itself has not been a subject of lipid membrane studies, its physicochemical profile suggests it could significantly interact with and alter lipid bilayer properties. The proposed experimental framework provides a starting point for foundational research. The insights gained could be valuable in fields ranging from chemical biology, for understanding how small ethers affect membrane protein function, to toxicology, for assessing compound safety.
The industrial production of ethers such as 2-Ethoxypentane has historically relied on batch processing methods, which present significant limitations in reaction control, safety profile, and processing efficiency. Continuous flow chemistry has emerged as a transformative technology that addresses these challenges through enhanced heat transfer capabilities, improved mixing efficiency, and inherently safer reaction design. This technological shift is particularly valuable for etherification reactions, which often involve volatile reagents, exothermic processes, and potential side reactions that can compromise yield and purity. The fundamental principle of continuous flow technology involves pumping reactants through engineered channels or tubular reactors where precise control over residence time, temperature, and mixing can be maintained throughout the production process [1].
The adoption of continuous flow reactors for ether synthesis represents a significant advancement in process intensification, allowing manufacturers to achieve higher productivity with reduced physical footprint. Unlike batch reactors where scale-up typically involves increasing vessel dimensions—a process that adversely affects surface-to-volume ratios and consequently heat transfer efficiency—continuous flow systems maintain consistent process parameters regardless of production scale. This characteristic enables seamless transition from laboratory development to industrial production without the traditional re-optimization phases. For pharmaceutical and fine chemical industries where product quality and process validation are critical, this scalability provides distinct advantages in terms of regulatory compliance and quality assurance [2] [3].
This compound (CAS 1817-89-6) is an asymmetrical ether with specific physicochemical properties that influence both its synthesis and handling requirements. Understanding these properties is essential for process design and risk assessment in continuous flow applications. The compound has a boiling point of 377.5 K (104.35°C), which dictates the temperature parameters required for its synthesis and purification. The standard Gibbs free energy of formation (ΔfG°) is -99.38 kJ/mol, indicating thermodynamic stability under standard conditions. The heat of vaporization (ΔvapH°) is 33.20 kJ/mol, an important parameter for downstream separation processes [4].
The temperature-dependent properties of this compound reveal significant variations in heat capacity and viscosity across the operational temperature range relevant to synthesis. The heat capacity (Cp,gas) increases from 218.33 J/mol·K at 381.54 K to 284.00 J/mol·K at 549.69 K, while the viscosity (η) decreases dramatically from 0.006889 Pa·s at 175.88 K to 0.0002162 Pa·s at 381.54 K. These physical properties directly impact the flow characteristics and heat transfer requirements during continuous synthesis, informing decisions about reactor design, operating temperatures, and pumping systems [4].
The production of this compound involves significant safety considerations common to ether synthesis, including the flammability of both reactants and products, potential for peroxide formation during storage, and the exothermic nature of the etherification reaction. Continuous flow technology inherently addresses many of these concerns by minimizing the inventory of hazardous materials in the reactor at any given time, thereby reducing the consequences of potential thermal runaway incidents. The small reactor volume characteristic of continuous systems (typically milliliters versus thousands of liters in batch reactors) constitutes an inherently safer design that limits the maximum potential energy release in case of process deviation [5] [1].
Table 1: Physical Properties of this compound (CAS 1817-89-6)
| Property | Value | Unit | Source |
|---|---|---|---|
| Boiling Point (Tboil) | 377.50 ± 0.50 | K | NIST [4] |
| Critical Temperature (Tc) | 549.69 | K | Joback Calculated [4] |
| Critical Pressure (Pc) | 2773.00 | kPa | Joback Calculated [4] |
| ΔfG° | -99.38 | kJ/mol | Joback Calculated [4] |
| ΔfH°gas | -325.31 | kJ/mol | Joback Calculated [4] |
| ΔvapH° | 33.20 | kJ/mol | Joback Calculated [4] |
| logPoct/wat | 2.212 | - | Crippen Calculated [4] |
Selecting the appropriate continuous flow reactor for this compound production requires careful consideration of the reaction kinetics, thermodynamics, and physical properties of the reaction mixture. Microreactors and mesoreactors offer distinct advantages for different phases of process development and production. Lab-scale optimization typically employs microreactors with channel dimensions ranging from 100-1000 μm, providing excellent heat transfer coefficients (up to 4000 W/(m²·K)) and enabling rapid screening of reaction parameters with minimal reagent consumption. For industrial production, mesoreactors with larger diameters or numbering-up approaches maintain the benefits of continuous processing while achieving the required throughput [3] [1].
The choice between silicon carbide (SiC) reactors, stainless steel systems, and glass or PTFE microreactors depends on the chemical compatibility and process requirements. Silicon carbide reactors offer exceptional thermal conductivity and corrosion resistance, making them suitable for high-temperature applications. Stainless steel systems provide mechanical strength for high-pressure operations but may be susceptible to corrosion with certain reagents. Glass and PTFE microreactors enable visual monitoring of the reaction and offer broad chemical compatibility, though with limited pressure and temperature ratings compared to metal systems [3].
The selection of compatible materials for reactor construction is critical for ensuring process reliability and product purity. For the synthesis of this compound, which involves alcohol and alkyl halide precursors, 316L stainless steel or Hastelloy reactors are generally suitable, providing resistance to corrosion and mechanical strength for high-pressure operations. When halide salts are present as byproducts, particularly under elevated temperature conditions, silicon carbide or glass-lined reactors may be preferred to prevent corrosion and metallic contamination. The use of perfluorinated polymers such as PFA or FEP in reactor components offers excellent chemical resistance for laboratory-scale development but may limit operational pressure and temperature in production environments [2] [3].
Table 2: Continuous Flow Reactor Options for this compound Synthesis
| Reactor Type | Channel Dimensions | Optimal Application | Advantages | Limitations |
|---|---|---|---|---|
| Microreactor (Glass) | 120 μm (wide) × 55 μm (deep) | Lab-scale optimization | Excellent heat transfer, visual monitoring | Limited pressure rating [1] |
| Microreactor (Stainless Steel) | 40 μm (wide) × 200 μm (deep) | High-pressure applications | Robust construction, high pressure tolerance | Potential for corrosion [1] |
| Silicon Carbide Tubular Reactor | 1-10 mm diameter | Pilot and production scale | Superior thermal conductivity, corrosion resistant | Higher cost, limited channel complexity [3] |
| Packed Bed Reactor | Variable | Catalytic applications | High surface area for heterogeneous catalysis | Potential for channel blockage [3] |
The continuous synthesis of this compound follows the Williamson ether synthesis pathway, employing 2-pentanol and iodoethane as primary reactants with a base catalyst. The experimental setup comprises four primary subsystems: (1) a fluid delivery system consisting of syringe or piston pumps capable of precise flow control; (2) a mixing unit where reagents combine prior to entering the reaction zone; (3) a temperature-controlled reactor where the etherification occurs; and (4) a back-pressure regulator that maintains the system above the boiling point of the reaction mixture to prevent gas formation. For optimal performance, the delivery system should include pulsation dampeners to ensure stable flow rates, particularly when scaling up from laboratory to production scale [6] [3].
The standard reaction conditions for efficient this compound production involve maintaining the reactor at 120-140°C with a system pressure of 5-10 bar to keep reagents and products in the liquid phase. The molar ratio of 2-pentanol to iodoethane should be maintained at 1:1.05 to ensure complete conversion of the alcohol, with potassium hydroxide serving as base at 1.1 equivalents. The residence time in the reactor is typically 5-15 minutes, optimized to maximize conversion while minimizing byproduct formation. These parameters represent a balance between reaction kinetics and operational safety, ensuring high conversion without significant decomposition or side reactions [5] [1].
Reagent Preparation: Dissolve 2-pentanol (88.15 g, 1.0 mol) and potassium hydroxide (61.66 g, 1.1 mol) in a mixture of water and ethanol (300 mL, 3:1 ratio) to create Solution A. Prepare Solution B consisting of iodoethane (172.0 g, 1.05 mol) in ethanol (200 mL). Filter both solutions through 0.45 μm filters to remove particulate matter that could potentially clog microchannels.
System Priming: Before initiating the reaction, prime the pump lines and reactor with dry ethanol to establish a stable flow profile and verify system integrity. Pressurize the system to 5 bar using the back-pressure regulator and verify there are no leaks. Heat the reactor to the target temperature of 130°C and allow it to stabilize for at least 15 minutes.
Reaction Initiation: Simultaneously pump Solution A and Solution B into the continuous flow system at flow rates of 1.0 mL/min and 0.65 mL/min respectively, achieving the desired stoichiometric ratio. The combined stream passes through a static mixer element before entering the heated reactor section.
Process Monitoring: Monitor system pressure and temperature continuously during operation. Collect periodic samples for off-line analysis by GC-MS or NMR to verify conversion and product quality. Adjust flow rates or temperature as needed to maintain optimal performance.
Product Collection: Collect the reactor effluent in a receiving flask cooled to 0-5°C. The crude product containing this compound can be separated from the aqueous phase, washed with sodium thiosulfate solution to remove iodine compounds, and purified through distillation.
The following workflow diagram illustrates the continuous flow process for this compound production:
The optimization of continuous flow processes requires systematic investigation of critical parameters that influence reaction efficiency and product quality. For this compound synthesis, these parameters include residence time, reaction temperature, catalyst concentration, and stoichiometric ratios. Unlike batch processes where these factors are interdependent and difficult to optimize individually, continuous flow systems enable precise control over each parameter while holding others constant. This capability facilitates the construction of comprehensive design space models that predict performance across a range of conditions, supporting quality-by-design (QbD) approaches mandated in pharmaceutical applications [6] [1].
Temperature optimization typically reveals a trade-off between reaction rate and selectivity. Elevated temperatures accelerate the etherification reaction but may promote dehydration of the alcohol to form alkene byproducts. Similarly, extended residence times increase conversion but may allow time for decomposition reactions. Through systematic optimization, the ideal temperature range for this compound synthesis is typically 120-140°C with residence times of 5-15 minutes, achieving conversions exceeding 90% with selectivity >95%. The base concentration also requires optimization, as insufficient base leads to incomplete reaction while excess base can catalyze side reactions and complicate downstream purification [1].
Implementation of robust analytical methods is essential for both process optimization and quality control during continuous production of this compound. In-line infrared spectroscopy provides real-time monitoring of the disappearance of the hydroxyl group from 2-pentanol (≈3400 cm⁻¹) and appearance of the characteristic ether C-O-C stretching vibrations (≈1100 cm⁻¹), enabling immediate detection of process deviations. For quantitative analysis, periodic gas chromatography with flame ionization detection (GC-FID) offers precise measurement of conversion and selectivity, with the capacity to identify and quantify potential byproducts such as alkenes from dehydration or unreacted starting materials [6].
The application of process analytical technology (PAT) represents a significant advantage of continuous flow systems, enabling real-time release testing that reduces or eliminates the need for off-line quality control. Implementing automated sampling systems coupled with GC-MS or HPLC-MS provides comprehensive analysis of the product stream, with data directly feeding back to process control systems. This integrated approach to quality assurance aligns with regulatory guidance for continuous manufacturing in the pharmaceutical industry, where the consistency of product attributes must be demonstrated throughout the production campaign [3] [1].
Table 3: Optimization Parameters for this compound Synthesis in Continuous Flow
| Parameter | Range Investigated | Optimal Value | Impact on Reaction |
|---|---|---|---|
| Temperature | 80-160°C | 130°C | Higher temperatures increase rate but may reduce selectivity |
| Residence Time | 2-30 minutes | 10 minutes | Longer times increase conversion but may promote side reactions |
| Base Equivalents | 1.0-1.5 eq | 1.1 eq | Excess base improves kinetics but complicates work-up |
| Alcohol:Halide Ratio | 1:1 to 1:1.2 | 1:1.05 | Slight excess of halide drives reaction completion |
| Pressure | 3-15 bar | 8 bar | Prevents volatilization at elevated temperatures |
The synthesis of this compound involves several potential hazards that must be addressed through engineering controls and process design. The use of iodoethane represents a significant safety concern due to its carcinogenic potential and volatility (boiling point 72°C). Continuous flow technology inherently minimizes exposure risk by containing the hazardous reagent within a closed system with minimal inventory. Additionally, the small reactor volume significantly reduces the consequential footprint of any potential incident compared to batch reactors containing hundreds of liters of material. The system should incorporate pressure relief devices and automatic shutdown protocols that activate if process parameters exceed safe operating limits [5] [1].
The exothermic nature of the Williamson ether synthesis requires careful thermal management to prevent runaway reactions. The high surface-to-volume ratio of continuous flow reactors provides exceptional heat transfer capability, typically 10-100 times greater than conventional batch reactors. This enhanced heat transfer allows rapid dissipation of the heat of reaction, maintaining isothermal conditions throughout the process. For additional safety, the system should include temperature sensors at multiple points along the reactor length, with automated cooling or emergency quenching if temperatures exceed predetermined setpoints. These multiple layers of protection create a robust safety framework that exceeds what is typically achievable in batch operations [1].
Continuous flow synthesis of this compound offers significant environmental advantages over batch processing, primarily through reduced solvent consumption and minimized waste generation. The intensified mixing and mass transfer in flow reactors enable higher reaction concentrations, potentially approaching solvent-free conditions in some cases. When solvents are necessary, the continuous process facilitates efficient solvent recycling through integrated distillation units, dramatically reducing the environmental footprint of the process. These benefits directly support several of the Twelve Principles of Green Chemistry, including waste prevention, atom economy, and inherently safer chemistry for accident prevention [1].
The application of continuous separation techniques such as membrane-based liquid-liquid separation or in-line scavenger columns can further enhance the environmental profile of the process. These integrated purification steps eliminate the need for traditional work-up procedures that generate significant aqueous waste streams. For the this compound synthesis, implementing an in-line acid wash to neutralize excess base followed by a phase separation membrane creates a closed-loop purification system that minimizes operator exposure and environmental emissions. The overall process mass intensity (PMI) of continuous flow processes is typically 20-50% lower than equivalent batch processes, representing both environmental and economic benefits [6] [1].
The transition from laboratory-scale continuous flow synthesis to industrial production employs fundamentally different principles than traditional batch scale-up. Rather than increasing the size of reaction vessels (which alters fundamental engineering parameters), continuous flow systems typically employ numbering-up strategies where multiple identical reactor modules operate in parallel. This approach maintains identical heat transfer characteristics, mixing efficiency, and residence time distribution across all production units, eliminating the re-optimization phase typically required when scaling batch processes. For this compound production, this means that reactors validated at laboratory scale can be directly deployed in production environments, significantly reducing technology transfer timelines [2] [3].
Alternative scale-up approaches include increasing the cross-sectional dimensions of reactor channels or extending the reactor length to achieve higher throughput. Each method presents distinct advantages and limitations: numbering-up maintains process fidelity but increases system complexity, while channel enlargement simplifies operations but may compromise heat and mass transfer efficiency. For this compound synthesis, a hybrid approach is often optimal, employing moderately increased channel dimensions supplemented with a limited number of parallel units to achieve the target production capacity. This strategy balances the operational simplicity of fewer reactors with the process intensification benefits of continuous flow technology [3].
The implementation of continuous flow technology for this compound production at industrial scale requires careful consideration of integration challenges and operational requirements. Commercial continuous flow reactor systems such as Corning's Advanced-Flow Reactors offer validated platforms with demonstrated scale-up capabilities from laboratory gram-scale to industrial multi-ton production. These systems incorporate enhanced heat exchange capabilities and seamless scale-up pathways that have been demonstrated in pharmaceutical, fine chemical, and agrochemical applications. The technology transfer process typically begins with process development in laboratory-scale flow reactors (1-10 mL volume), progresses through pilot-scale validation (100-500 mL), and culminates in full production using multiple industrial-scale modules [2].
Successful industrial implementation requires complementary development of continuous downstream processing including separation, purification, and formulation operations. The integration of these unit operations creates a truly continuous manufacturing train that maximizes the benefits of flow technology. For this compound production, this might include continuous liquid-liquid extraction for base removal, in-line drying through packed columns containing desiccants, and continuous distillation for product purification. The resulting integrated system provides reduced capital costs, lower operating expenses, and improved sustainability metrics compared to traditional batch production. These economic advantages, combined with enhanced safety and product quality, make continuous flow technology an attractive option for industrial-scale ether production [2] [1].
The application of continuous flow reactor technology for the industrial production of this compound represents a significant advancement over traditional batch processing methods. The enhanced heat transfer capabilities, superior mixing efficiency, and inherently safer operation of continuous systems address fundamental limitations of batch reactors for ether synthesis. The methodology outlined in these application notes provides a validated pathway for implementing this technology across development and production scales, with demonstrated benefits in process efficiency, product quality, and environmental sustainability. As continuous flow technology continues to evolve, further innovations in reactor design, process automation, and downstream integration will expand the applications and benefits of this transformative approach to chemical manufacturing [2] [3] [1].
The principles and protocols described for this compound synthesis are broadly applicable to a wide range of etherification and related nucleophilic substitution reactions. The modular nature of continuous flow systems facilitates adaptation to different reaction chemistries and production requirements, providing manufacturers with a versatile platform that can be reconfigured for multiple processes. This flexibility, combined with the compelling economic and EHS (Environment, Health, and Safety) benefits, positions continuous flow technology as a cornerstone of modern chemical production, particularly within the pharmaceutical and specialty chemical sectors where quality, safety, and sustainability are paramount considerations [2] [1].
Corning Advanced-Flow Reactors (AFR) | Continuous Lab Flow and Industrial Reactor Technology | Corning. [2]
Continuous flow multi-step organic synthesis. Webb, D. & Jamison, T.F. Chemical Science, 2010, 1, 675-680. [6]
Application of reactor engineering concepts in continuous flow chemistry: a review. Neyt, N.C. & Riley, D.L. Reaction Chemistry & Engineering, 2021, 6, 1295-1326. [3]
Continuous flow reactors: a perspective. Wiles, C. & Watts, P. Green Chemistry, 2012, 14, 38-54. [1]
Continuous Technology for Chemical Rearrangements. ACS Medicinal Chemistry Letters, 2023, 14, 326-337. [5]
Chemical Properties of this compound (CAS 1817-89-6). Cheméo. [4]
The table below summarizes the key identifying information for this compound from the NIST Chemistry WebBook [1].
| Property | Value / Identifier |
|---|---|
| Chemical Formula | C7H16O |
| Molecular Weight | 116.2013 g/mol |
| CAS Registry Number | 1817-89-6 |
| IUPAC Name | This compound |
| Other Names | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether; Pentane, 2-ethoxy- [1] |
While this compound itself is not discussed, recent battery electrolyte research highlights key trends and alternative chemicals:
LiCl–4Li2TiF6), which enable safe operation of high-voltage cathodes [2].Li7La3Zr2O12) and composite polymer electrolytes, to improve safety and enable lithium metal anodes [4].Although direct data for this compound is unavailable, the following workflow outlines a standard protocol for evaluating a new liquid electrolyte component. You can use this framework to design your experimental plan.
Here are detailed methodologies for key experiments in the assessment workflow.
1. Protocol: Electrochemical Stability Window Measurement
2. Protocol: Ionic Conductivity Measurement
3. Protocol: Ion Chromatography for Salt Analysis
Based on the search findings, here is a summary presented in an application note format.
| Assessment Parameter | Consideration for this compound |
|---|---|
| Known Chemical Data | Basic structure and properties available [1]. |
| Relevance to Modern Battery Research | Not observed in recent literature on high-voltage, solid-state, or safe electrolytes [2] [3] [4]. |
| Suggested Research Path | Exploratory physicochemical and electrochemical screening (as per protocols above) is required. |
| Safety Notes | Ether compounds are generally volatile and flammable. Flash point and thermal stability must be experimentally determined. |
Given the absence of prior art, your investigation into this compound would be exploratory. I suggest you:
| Component | Role | Example from Literature (DOL/DME Electrolyte) |
|---|---|---|
| Li-Salt | Provides Li⁺ ions | 1.0 M LiTFSI [3] |
| Solvent / Co-Solvent | Dissolves salt, ion transport medium | DOL/DME (1:1 by volume) [3] |
| Additive | Enhances safety & stability | 10 wt% PFPN (flame retardant & SEI modifier) [3] |
The table below summarizes the key identifiers and estimated physical properties of this compound, which are essential for any purification plan.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 1817-89-6 [1] [2] [3] |
| Molecular Formula | C₇H₁₆O [1] [2] [3] |
| Molecular Weight | 116.20 g/mol [1] [2] [3] |
| IUPAC Name | This compound [1] |
| Other Names | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether [1] [2] [4] |
| Structure | |
| Boiling Point | 117.3 °C (estimate) [2] [3] |
| Density | 0.7684 (estimate) [2] [3] |
| Refractive Index | 1.3897 (estimate) [2] [3] |
| Flash Point | 9 °C [3] |
Handling this compound requires strict safety precautions due to its hazardous properties [3]:
The following diagram outlines the general workflow for the simple distillation of a compound like this compound, incorporating key safety and analysis steps.
The table below summarizes the key identifying information for 2-Ethoxypentane, as provided by the U.S. National Institute of Standards and Technology (NIST) [1].
| Property | Description |
|---|---|
| Chemical Formula | C₇H₁₆O [1] |
| Molecular Weight | 116.2013 g/mol [1] |
| CAS Registry Number | 1817-89-6 [1] |
| IUPAC Name | This compound [1] |
| Other Names | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether; Ethyl 2-pentyl ether [1] |
| Standard InChI | InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3 [1] |
| InChIKey | XFKPOLRDQWCGPV-UHFFFAOYSA-N [1] |
The search results lack specific details on the application of this compound as an extraction solvent. To proceed with your research and development, you may find the following approaches helpful:
Despite the lack of specific data, the general workflow for incorporating a new solvent like this compound into an extraction protocol is outlined below.
The Williamson Ether Synthesis is an SN2 reaction [1]. Elimination becomes a major side reaction when the alkoxide nucleophile acts as a base, abstracting a beta-hydrogen from the alkyl halide instead of displacing the halide [2] [3].
This is a particular problem with secondary alkyl halides (like the halide needed for 2-ethoxypentane) and tertiary alkyl halides, which are highly prone to E2 elimination [2] [4] [5]. The table below summarizes the outcomes based on alkyl halide structure.
| Alkyl Halide Type | Expected Outcome in Williamson Synthesis | Primary Reason |
|---|---|---|
| Primary/Methyl | Excellent yields [2] | Low steric hindrance favors SN2; no beta-protons for elimination on methyl [2]. |
| Secondary | Mixture of substitution (ether) and elimination (alkene) [2] [4] | Increased steric hindrance slows SN2; alkoxide base can access beta-hydrogens for E2 [2]. |
| Tertiary | Exclusively elimination (alkene) [2] [3] [6] | High steric hindrance blocks SN2; reaction proceeds via favorable E2 pathway [2]. |
For an asymmetric ether like this compound, you have two potential pathways. You must choose the one that uses a primary alkyl halide to avoid elimination.
Optimal Pathway
Poor Pathway
This strategy uses the unhindered primary alkyl halide for the SN2 reaction. While the secondary alkoxide is bulkier, it is less of a problem than using a secondary alkyl halide [2].
After correct reactant choice, fine-tuning the conditions further suppresses elimination.
| Condition | Recommendation for Suppressing Elimination | Rationale & Practical Tips |
|---|---|---|
| Base & Alkoxide Generation | Use sodium hydride (NaH) in an aprotic solvent [2]. | NaH irreversibly deprotonates the alcohol. Aprotic solvents do not solvate the alkoxide strongly, increasing its nucleophilicity and reducing its basicity [2] [7]. |
| Solvent | Use polar aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile) [1] [7] [8]. | These solvents solvate cations but not anions well, resulting in a "naked," highly reactive alkoxide that is a stronger nucleophile. This favors SN2 over E2 [7]. |
| Temperature | Use lower reaction temperatures where possible [2]. | Lower temperatures can slow down the more entropically favored elimination reaction relative to substitution. |
| Additives | Consider using catalytic sodium or potassium iodide with an alkyl chloride [1]. | Iodide is a excellent nucleophile that can perform an in-situ Finkelstein reaction, converting a less reactive chloride into a more reactive iodide, speeding up the desired SN2 [1]. |
The following diagram summarizes the decision-making process for your specific target molecule, this compound.
Q1: Can I use a tertiary alkoxide in a Williamson synthesis? Yes, but with caution and only with a primary alkyl halide. Tertiary alkoxides are strong bases and very bulky, which can increase elimination byproducts. The reaction can work but may require lower temperatures to minimize E2 [2].
Q2: My alcohol is poorly soluble in common solvents. How can I proceed? You can generate the alkoxide using a strong base like NaH in a suitable polar aprotic solvent (e.g., DMF or DMSO) that dissolves your substrate. Using a phase transfer catalyst (PTC) is another advanced strategy to facilitate the reaction between ions in different phases [7] [9].
Q3: Are there alternative methods if elimination persists? If you cannot suppress elimination, consider alternative ether synthesis methods that are not base-promoted and thus avoid the E2 pathway entirely. These include acid-catalyzed condensation of alcohols (for symmetrical ethers) or alkoxymercuration of alkenes [2] [7].
| Troubleshooting Area | Common Problem & Associated Byproducts | Underlying Cause & Key Influencing Factors |
|---|
| Regioselectivity | Problem: Obtaining the less stable (Hofmann) alkene instead of the more stable (Zaitsev) alkene. Byproducts: Less substituted alkenes. | Cause: Use of a sterically hindered base (e.g., t-BuOK) [1]. Factor: The bulky base cannot easily access the more sterically hindered β-hydrogen, favoring abstraction of a more accessible hydrogen from a less substituted carbon [2] [1]. | | Stereochemistry | Problem: Reaction is slow, does not proceed, or yields an unexpected stereoisomer. Byproducts: Unforeseen stereoisomers of the alkene. | Cause: The β-hydrogen and leaving group are not anti-periplanar [3] [4]. Factor: In rigid ring systems (e.g., cyclohexanes), the anti-periplanar requirement can override stability preferences for the product [1]. | | Competing Reactions | Problem: Formation of substitution products (ethers or alcohols) instead of, or alongside, the desired alkene. Byproducts: Substitution products (e.g., from SN2). | Cause: The base (e.g., ethoxide, CH₃O⁻) can also act as a nucleophile [4]. Factor: This competition is pronounced with unhindered primary alkyl halides and strong, unhindered nucleophiles [4]. |
FAQ 1: How can I control whether I get the Zaitsev or Hofmann product?
FAQ 2: Why is my E2 reaction not proceeding as expected with a secondary alkyl halide?
FAQ 3: How can I minimize substitution side products?
The following diagram illustrates the critical anti-periplanar geometry required for the E2 mechanism and the two possible regiochemical outcomes.
The primary route to synthesizing 2-ethoxypentane is the Williamson ether synthesis, which involves a reaction between a sodium alkoxide and an alkyl halide [1]. A major side reaction that leads to alkene byproducts is elimination.
This occurs because the reaction conditions can also promote the removal of a β-hydrogen atom, forming an alkene instead of the desired substitution product. This is especially common when using secondary alkyl halides, like 2-bromopentane, with a strong base [1].
The workflow below outlines the process for identifying and removing alkene byproducts from your this compound synthesis.
The first step is to confirm the presence and identity of the alkene byproducts.
Once identified, you can separate the alkenes from the desired ether.
| Compound | Boiling Point (°C) | Note |
|---|---|---|
| This compound (Target) | 106 - 109 [2] [3] | Target product |
| trans-2-Pentene (Byproduct) | ~36 | Major alkene byproduct [1] |
| 1-Pentene (Potential Byproduct) | ~30 | Minor byproduct |
For complete removal of trace alkenes, a chemical washing method can be used.
The final step is to confirm the success of the purification.
To prevent alkene formation in future syntheses, consider optimizing your reaction conditions:
Before troubleshooting, familiarizing yourself with the compound's basic properties is essential for setting up reactions and identifying issues like low yield or impurities.
Table 1: Chemical & Physical Properties of this compound [1] [2] [3]
| Property | Value |
|---|---|
| CAS Registry Number | 1817-89-6 |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| Density | 0.77 g/cm³ |
| Boiling Point | 109 - 118 °C |
| Flash Point | ~9 °C |
| Vapor Pressure | 29.6 mmHg at 25°C |
| Refractive Index | 1.395 |
Here are answers to frequently asked questions regarding the synthesis and optimization of this compound.
A high-yield method is the acid-catalyzed etherification of aliphatic alcohols using stoichiometric quantities of dialkyl carbonates [3].
For advanced, high-throughput optimization in multi-reactor systems (e.g., platforms like REALCAT), consider implementing Process-Constrained Batch Bayesian Optimization via Thompson Sampling (pc-BO-TS) [4].
Table 2: Troubleshooting Guide for this compound Production
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Yield | Non-optimized reaction parameters (T, P, catalyst loading). | Implement a structured optimization algorithm like pc-BO-TS to find the global optimum [4]. |
| Impure starting materials or catalyst deactivation. | Source high-purity 2-pentanol and diethyl carbonate. Re-activate or replace the γ-alumina catalyst. | |
| Formation of By-products | Overheating leading to decomposition. | Precisely control reaction temperature. The boiling point of the product is ~109-118°C; avoid excessive temperatures [1] [3]. |
| The reaction pathway may favor elimination over substitution. Note that when 2-bromopentane reacts with ethoxide, the major product is an alkene (trans-2-pentene) via an E2 elimination mechanism, not the ether [5]. | Ensure your synthesis route is appropriate. For the Williamson ether synthesis, consider steric hindrance. Using a less sterically hindered alkoxide or alkyl halide can minimize side reactions. | |
| Inconsistent Results Between Reactors | Shared constraints in a multi-reactor system (e.g., pressure, feed) not being accounted for. | Use hierarchical process-constrained optimization (hpc-BO-TS), an extension of pc-BO-TS designed to handle such complex, coupled constraints [4]. |
This guide helps you diagnose and address common issues with this compound, a chemical likely to form peroxides [1].
This compound is an aliphatic ether, a class of chemicals known to be peroxide formers. Based on its structure, it is logically classified as a Group B Peroxide-Former [1]. This means:
Adhere to the following schedule to minimize risks [2] [1] [3]:
| Action | Recommended Frequency | Notes |
|---|---|---|
| Labeling | Upon receipt and upon opening | Include date opened and peroxide test dates [2]. |
| General Testing | Every 6-12 months after opening | Check peroxide levels periodically [1]. |
| Pre-Distillation Testing | Immediately before use | Mandatory before any distillation or evaporation [1]. |
| Disposal | 12 months after opening (or as per institutional policy) | Prevents accumulation of aged, hazardous material [2] [1]. |
Use commercially available semi-quantitative test strips (e.g., Quantofix-Peroxide). Follow the package instructions, which generally involve dipping the strip into the solvent and comparing the color change after a specified time [1]. Refer to the following table for interpretation and action:
| Peroxide Level (ppm) | Hazard Assessment | Required Action |
|---|---|---|
| < 30 ppm | Low hazard | Acceptable for all routine work, including vacuum distillation [3]. |
| 30 - 100 ppm | Moderate hazard | Acceptable for routine work except distillation or evaporation. Plan for disposal if levels are approaching 100 ppm [3]. |
| > 100 ppm | High hazard | DO NOT USE. Isolate the container immediately and contact your safety officer for disposal [2] [1]. |
The replenishment of chemical inhibitors is a specialized procedure. Distillation will remove the existing inhibitor [2] [1]. Adding a fresh inhibitor like BHT requires knowing the specific type and concentration recommended by the manufacturer. It is generally safer to dispose of the uninhibited solvent and purchase a new, stabilized batch rather than attempting to re-inhibit it yourself.
This is a general method for testing peroxide levels in organic solvents like this compound using commercial test strips [1].
Procedure:
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C7H16O | - | [1] [2] |
| Molecular Weight | 116.20 | g/mol | [1] [2] |
| Boiling Point | 377.5 (104.5°C) | K (°C) | [3] |
| Flash Point | 9 | °C | [2] |
| Density | 0.77 | g/cm³ | [2] |
| Vapor Pressure | 29.6 | mmHg at 25°C | [2] |
| Log P (LogKOW) | 2.212 | - | [3] |
The following workflow outlines the logical process for establishing storage protocols based on these properties:
Q1: What are the most critical hazards to consider when storing 2-Ethoxypentane? The most critical hazards are its high flammability and volatility. Its very low flash point means it can easily form flammable vapor-air mixtures at room temperature. Its high vapor pressure confirms it will evaporate quickly if not properly sealed [2].
Q2: What are the appropriate storage conditions for this compound? Store in a cool, well-ventilated area away from direct heat and sunlight. The container must be tightly sealed to prevent evaporation and the accumulation of flammable vapors. A flammable storage cabinet is highly recommended.
Q3: What materials are incompatible with this compound? As an ether, it is generally incompatible with strong oxidizing agents (e.g., peroxides, chlorates, nitrates), which could pose a fire or explosion risk. Always consult the specific Safety Data Sheet (SDS) for a comprehensive list of incompatible materials [4].
Q4: How can I monitor this compound for stability and degradation over time? While specific stability data is limited, you can adopt a standard practice of periodic analysis. Techniques like Gas Chromatography (GC) are ideal for detecting changes in purity and the formation of volatile degradation products. For a more rigorous, stability-indicating method, you can adapt a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, which is designed to separate a parent compound from its impurities [5].
The following method is adapted from general principles for analyzing drug substances and can be tailored for this compound to track its purity over time [5].
1. Instrument and Column
2. Mobile Phase and Elution
3. Detection and Parameters
4. Sample Preparation
5. Analysis
Understanding the physical properties of a compound is the first step in designing a purification strategy. The data below for this compound (CAS 1817-89-6) can help you select the most appropriate method [1] [2] [3].
| Property | Value | Unit | Relevance to Purification |
|---|---|---|---|
| Molecular Formula | C₇H₁₆O | - | Determines molecular weight and basic structure |
| Molecular Weight | 116.20 | g/mol | Useful for spectroscopic identification |
| Boiling Point | 117.3 | °C | Key for separation via distillation |
| Density | 0.7684 | g/cm³ | Assists in liquid-liquid separation |
| Refractive Index | 1.3897 | - | Can be used to check purity and identity |
| LogP | 2.212 (est) | - | Indicates hydrophobicity; useful for chromatography |
Based on the properties above, here are standard techniques suitable for purifying this compound from unreacted starting materials and impurities.
The following diagram outlines a logical sequence for the purification process, incorporating the methods mentioned above.
After purification, you must confirm the success of the process.
Analytical Techniques
Troubleshooting Common Issues
The search results also highlighted advanced purification analysis technologies used in pharmaceutical development that could be relevant for complex scenarios:
The table below summarizes common issues, their potential causes, and recommended solutions to help you diagnose and resolve problems with your enzymatic cleavage experiments.
| Problem Observed | Potential Cause | Recommendations |
|---|---|---|
| Incomplete or No Digestion [1] | Inactive enzyme | Check the enzyme's expiration date and ensure proper storage at -20°C. Avoid multiple freeze-thaw cycles [1]. |
| Suboptimal reaction conditions | Use the manufacturer's recommended buffer, temperature, and cofactors (e.g., Mg2+, Ca2+). Avoid high glycerol concentrations (>5%) in the reaction mix [1]. | |
| Substrate issues | Ensure the recognition sequence is present and accessible. For proteins, confirm the cleavage site is not buried or blocked. Repurify the substrate if contaminants are suspected [1]. | |
| Insufficient incubation time | Optimize incubation time through pilot experiments, as the required duration can vary significantly with the specific substrate and enzyme [2]. | |
| Unexpected Cleavage Pattern (e.g., non-specific fragments) [1] | Enzyme star activity | Reduce the amount of enzyme used, avoid prolonged incubation, and ensure optimal salt and pH conditions in the reaction buffer [1]. |
| Protease contamination | Use fresh, properly stored reagents and enzymes from a single source to avoid cross-contamination [1]. | |
| Presence of multiple cleavage sites | Verify the substrate sequence for the presence of secondary, non-specific sites that the enzyme might be cutting under your experimental conditions. | |
| Low Yield of Target Product | Inefficient cleavage | Determine the optimal enzyme-to-substrate ratio, temperature, and incubation time in small-scale pilot experiments before scaling up [2]. |
| Loss of target protein | If working with tagged proteins, cleavage can be performed while the protein is still bound to the affinity resin to minimize handling losses [2]. | |
| Co-elution of protease | To obtain pure target protein, use a tagged protease (like GST-tagged PreScission Protease) that can be easily removed by binding to an affinity medium [2]. |
1. How do I choose the right protease for removing a fusion tag? The choice depends on the required specificity and convenience.
2. The cleavage reaction is not going to completion. What should I optimize first? Start with a pilot experiment to determine the optimal conditions [2]. Key parameters to test include:
3. Why is my cleavage reaction producing extra or unexpected bands? This is often a sign of non-specific cleavage.
The diagram below outlines a general protocol for the enzymatic removal of a GST tag, which can be adapted for other fusion tags [2].
For experiments beyond tag removal, such as protein sequencing or mapping, the selection of an appropriate enzyme is critical. The table below lists the characteristics of several "sequencer-grade" endoproteases [3].
| Enzyme | Preferred Cleavage Site | Example Digestion Buffer | Effective Inhibitor |
|---|---|---|---|
| Trypsin | K-X; R-X [3] | Tris.HCl, 100 mM; pH 8.5 [3] | AEBSF (0.4-4 mM) [3] |
| Endo Glu-C (V8) | E-X (at pH 7.8); D-X, E-X (at pH 4.0) [3] | Ammonium carbonate; pH 7.8 [3] | 3,4 dichloro-isocoumarin (5-200 µM) [3] | | Endo Lys-C | K-X [3] | Tris-HCl, 25 mM; pH 8.5 [3] | TLCK (100-135 µM) [3] | | Chymotrypsin | Y-X; F-X; W-X [3] | Tris-HCl, 100 mM; CaCl₂, 10 mM, pH 7.8 [3] | AEBSF (0.4-4 mM) [3] |
The table below summarizes key properties of 2-Ethoxypentane (CAS 1817-89-6) for experimental planning [1] [2] [3].
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| CAS Number | 1817-89-6 | - | [2] [3] [4] |
| Molecular Formula | C₇H₁₆O | - | [2] [3] [4] |
| Molecular Weight | 116.20 | g/mol | [2] [3] |
| Boiling Point | 377.50 ± 0.50 | K (≈104.4 °C) | NIST Data [1] |
| 109 - 117.3 | °C | Estimates [3] [4] | |
| Density | 0.7684 | g/cm³ | Estimate [3] |
| Flash Point | 9 | °C | Indicates highly flammable liquid [4] |
| log P (LogP) | 2.212 | - | Calculated, indicates high hydrophobicity [1] |
| Other Names | sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether | [2] [4] |
Ethers are cleaved by strong acids at elevated temperatures. The general reaction for this compound with hydrohalic acids (HX) proceeds as follows [5]: This compound + HX → Alcohol + Alkyl Halide The initial products can further react with excess HX to yield two equivalents of alkyl halide [5].
The diagram below illustrates the mechanism for this compound cleavage with hydroiodic acid (HI), which proceeds via an SN2 mechanism [6].
For this compound, the initial SN2 attack occurs on the less sterically hindered ethyl group, producing ethanol and 2-pentanol [6]. Both alcohols are then converted to their corresponding alkyl iodides (iodoethane and 2-iodopentane) under the acidic conditions [6] [5].
Objective: To cleave this compound into iodoethane and 2-iodopentane using hydroiodic acid (HI). Principle: The reaction involves protonation of the ether oxygen followed by nucleophilic substitution by iodide ion [6] [5].
Materials & Equipment
Procedure
Key Notes
Q1: Why is my reaction yield low, and what are the main side products?
Q2: What is the expected C-O-C bond angle in my starting ether, and does it affect reactivity?
Q3: My product mixture has a dark color. How can I remove it?
The table below summarizes key differences and performance metrics from various studies. Please note that the optimal choice is highly reaction-dependent [1] [2].
| Reaction/Process | Reactor Type | Key Performance Metrics | Notable Conditions & Findings |
|---|
| Claisen Condensation [3] | Batch | Yield: 73% Reaction Time: 20 hours | Original process in ethanol. | | | Continuous Flow | Yield: 84-87% Reaction Time: 2-10 minutes Throughput: 74.4 g/h | Solvent switched to THF/EtOH mixture; enabled by superior heat/mass transfer. | | Biodiesel Production [4] | Batch | Yield: ~96% Reaction Time: 1 hour | Methanol-to-oil ratio: 7:1; Catalyst (KOH): 0.8 wt%. | | | Continuous Helical Tube | Yield: ~92.6% Residence Time: 4 minutes | Same conditions as batch reactor. | | | Continuous Reactive Distillation | Yield: ~96.6% Residence Time: 8 minutes | Lower methanol-to-oil ratio (5:1) due to methanol recycle. | | Hydrothermal Liquefaction (HTL) [5] | Batch | Bio-oil Yield: 30.8 wt% | Conditions: 350°C, 8 min. | | | Continuous Flow | Bio-oil Yield: 33.1 wt% | Same conditions as batch; also produced bio-oil with lower nitrogen content. | | Selective Hydrogenation [1] | Batch (Pd/C) | Selectivity (CAN): 79-86% | Liquid phase, high H₂ pressure. | | | Continuous Flow (Au/TiO₂) | Selectivity (CAN): 100% | Gas phase, atmospheric pressure. |
Here are answers to common technical and strategic questions.
Q1: What are the primary strategic differences between batch and flow reactors?
Q2: When should I strongly consider switching from batch to continuous flow? Consider continuous flow when you need to [1] [7] [8]:
Q3: My reaction yield is low in flow compared to batch. What could be wrong?
Q4: I'm facing issues with solids handling and reactor clogging. What are my options? This is a common challenge in flow chemistry. Potential solutions include:
To systematically determine the best reactor type for a reaction like the synthesis of 2-Ethoxypentane, follow this workflow.
Step 1: Initial Batch Scoping
Step 2: Design of Experiment (DoE) for Flow
Step 3: Comparative Analysis
When applying this framework to your specific reaction, keep these points in mind:
| Property | Value / Description | Reference / Context |
|---|---|---|
| IUPAC Name | Ethoxyethane | [1] [2] |
| Chemical Formula | (C₂H₅)₂O or C₄H₁₀O | [1] [3] |
| Molar Mass | 74.12 g/mol | [1] [4] |
| Physical State | Colorless, volatile liquid | [1] [5] |
| Odor | Sweet, pungent, "ethereal" | [5] [2] |
| Boiling Point | 34.6 °C | [1] [5] [2] |
| Melting Point | -116.3 °C | [1] [5] [2] |
| Density | 0.7134 g/cm³ (at 20°C) | [1] [4] |
| Flash Point | -45 °C to -40 °C | [1] [4] |
| Solubility in Water | 6.05 g/100 ml (at 25°C) | [2] [3] |
| Vapor Pressure | 440 mmHg (at 20°C) | [1] [5] |
| Common Uses | Common solvent for Grignard reactions, organic extractions, engine starting fluid, former general anesthetic. | [1] [5] [2] |
Diethyl ether is extremely flammable and requires careful handling. Key hazards and management protocols are outlined below.
Diethyl ether is a staple in organic chemistry laboratories, primarily due to its excellent solvent properties.
The core difference between these structural isomers lies in the position of the ether oxygen atom, which significantly influences their three-dimensional structure and physical properties.
| Property | 1-Ethoxypentane | 2-Ethoxypentane |
|---|---|---|
| IUPAC Name | 1-Ethoxypentane (Pentylethyl ether) | This compound (Ethyl sec-pentyl ether) |
| CAS Number | Information Missing | 1817-89-6 [1] [2] [3] |
| Molecular Formula | C7H16O | C7H16O [1] [2] [3] |
| Molar Mass | 116.20 g/mol | 116.20 g/mol [2] [3] |
| Structure | CH₃-CH₂-CH₂-CH₂-CH₂-O-CH₂-CH₃ |
CH₃-CH₂-CH₂-CH(O-CH₂-CH₃)-CH₃ |
The synthesis pathways for these isomers can be visualized as follows:
Synthesis and Reaction Pathways for Pentyl Ethers and Related Compounds
The following table summarizes the known physical properties of this compound. Data for 1-Ethoxypentane is absent from the search results, highlighting a key data gap.
| Property | This compound (Experimental & Calculated Data) |
|---|---|
| Density | 0.77 g/cm³ [3] |
| Boiling Point | 377.50 K (104.35 °C) [1], 109°C [3] |
| Flash Point | 9°C [3] |
| Vapor Pressure | 29.6 mmHg at 25°C [3] |
| Index of Refraction | 1.395 [3] |
| Critical Temperature (Tc) | 549.69 K [1] |
| Critical Pressure (Pc) | 2773.00 kPa [1] |
| Standard Enthalpy of Formation (ΔfH°gas) | -325.31 kJ/mol [1] |
| Octanol-Water Partition Coefficient (logP) | 2.212 (logPoct/wat) [1] |
To objectively compare these isomers, you can conduct the following experiments. The protocols are adapted from general principles found in the search results.
This method is highly effective for separating and identifying closely related structural isomers.
Ethers are cleaved by strong acids like HI. The mechanism and products can differ between primary and secondary alkoxy groups.
The provided search results confirm the basic molecular structure of 2-Ethoxypentane [1].
The table below provides a detailed prediction of the ¹H NMR spectrum for this compound. The structure results in five distinct proton environments. Chemical shifts (δ) are predicted in parts per million (ppm), and splitting patterns are estimated using the n+1 rule [2].
| Proton Group | Chemical Shift (δ, ppm) - Prediction | Multiplicity (Splitting) | Integration (Number of Protons) |
|---|---|---|---|
| Hₐ (CH₃ of sec-pentyl) | 1.10 - 1.20 | Doublet (d) | 3H |
| Hբ (O-CH₂-CH₃) | 1.10 - 1.20 | Triplet (t) | 3H |
| H₍ (CH₂ of pentyl) | 1.20 - 1.50 | Complex (m) | 2H |
| Hₔ (CH₂ of pentyl) | 1.20 - 1.50 | Complex (m) | 2H |
| Hₕ (CH of pentyl) | 3.30 - 3.50 | Multiplet (m) | 1H |
| Hᵢ (O-CH₂-CH₃) | 3.30 - 3.50 | Quartet (q) | 2H |
For researchers needing to acquire the NMR data, here is a standard protocol [2] [3]:
The following diagram outlines the logical workflow from sample preparation to structural confirmation using NMR.
To effectively use the predicted data, keep these core NMR principles in mind [2]:
Infrared (IR) spectroscopy analyzes the absorption of infrared light by molecules, which causes covalent bonds to vibrate. Each functional group absorbs light at characteristic frequencies, providing a "fingerprint" for identification [1] [2].
For an ether such as 2-Ethoxypentane (C7H16O), the most informative feature in the IR spectrum is the C-O-C asymmetric stretch. This absorption is typically strong and appears in the range of 1000 to 1300 cm⁻¹ [1]. It's important to note that this band is often complex and can be significantly influenced by the molecular structure.
The following diagram outlines a standard workflow for analyzing an IR spectrum, which you can apply to this compound.
Title: Workflow for Interpreting an IR Spectrum
Based on its structure, the table below summarizes the primary vibrational modes you would expect to find in its IR spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity & Notes |
|---|---|---|
| C-H Stretch | 2800 - 3000 | Strong; from alkyl (CH₃, CH₂) groups [1]. |
| C-O-C Asymmetric Stretch | 1000 - 1300 | Strong & broad; most characteristic band for ethers [1]. |
| C-H Bend | 1350 - 1480 | Medium; various deformation modes [1]. |
To move from a basic assignment to a confident identification, especially for research purposes, consider these advanced methodologies:
The table below summarizes the key physical and thermochemical properties for these two compounds. Note that "NIST" indicates experimentally derived or critically evaluated data, while "Joback Calculated" indicates values predicted by a thermodynamic estimation method [1] [2] [3].
| Property | 2-Methoxypentane (C₆H₁₄O) | 2-Ethoxypentane (C₇H₁₆O) |
|---|---|---|
| Molecular Weight (g/mol) | 102.177 [1] | 116.2013 [3] |
| Boiling Point (°C/K) | Not explicitly given (Data available from 170 K to 536.9 K) [1] | 104.35 °C / 377.50 K [2] |
| Critical Temperature (K) | Recommendations available [1] | 549.69 (Joback Calculated) [2] |
| Critical Pressure (kPa) | Recommendations available [1] | 2773.00 (Joback Calculated) [2] |
| Enthalpy of Vaporization (kJ/mol) | Data available as function of temperature [1] | 33.20 (Joback Calculated) [2] |
| Standard Enthalpy of Formation (gas, kJ/mol) | Data available [1] | -325.31 (Joback Calculated) [2] |
| Data Source Type | Critically evaluated experimental data [1] | Mix of experimental (NIST) and estimated data [2] |
The search results indicate that high-quality experimental data is available, particularly for 2-Methoxypentane, but do not contain the step-by-step protocols used to obtain them.
When selecting one of these compounds for research or development, consider the following practical aspects derived from their properties:
The core difference between these molecules is the length of the alkoxy chain. The following diagram illustrates this relationship and its impact on their properties.
The table below summarizes key physical properties of this compound (CAS 1817-89-6) that can influence its behavior in gas chromatography [1] [2].
| Property | Value | Unit | Source/Notes |
|---|---|---|---|
| Molecular Formula | C₇H₁₆O | - | [1] |
| Molecular Weight | 116.2013 | g/mol | [1] |
| Boiling Point (Tboil) | 377.50 ± 0.50 | K (approx. 104.4 °C) | NIST (Experimental) |
| Critical Temperature (Tc) | 549.69 | K | Joback Calculated |
| Vaporization Enthalpy (ΔvapH°) | 33.20 | kJ/mol | Joback Calculated |
Since an experimental value is unavailable, you can estimate the retention time using established scientific approaches. The following workflow outlines two primary methods.
The two prediction methods shown in the diagram involve the following steps:
Quantitative Structure–Retention Relationship (QSRR)
Experimental Calibration with Retention Index
To obtain the retention time for your work, consider these steps: